



Application Notes and Protocols for SDS-Based Sample Preparation in Proteomics

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Compound of Interest		
Compound Name:	Sodium dodecyl sulfate	
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For researchers, scientists, and drug development professionals, robust and reproducible sample preparation is the cornerstone of successful proteomic analysis. **Sodium dodecyl sulfate** (SDS) is a powerful anionic detergent highly effective for cell lysis and protein solubilization, particularly for challenging samples like membrane proteins.[1] However, SDS is notoriously incompatible with downstream mass spectrometry (MS) analysis, as it can suppress ionization and interfere with chromatographic separation.[1][2]

This document provides detailed application notes and protocols for three common SDS-based sample preparation workflows designed to overcome this limitation: Filter-Aided Sample Preparation (FASP), In-Gel Digestion (SDS-PAGE), and Suspension Trapping (S-Trap).

Method Comparison

Choosing the optimal sample preparation method depends on the specific research goals, sample type, and available resources. The following table summarizes key quantitative comparisons between FASP, S-Trap, and in-solution digestion methods based on studies using cell lysates.



Feature	S-Trap (Urea Buffer)	S-Trap (SDS Buffer)	FASP (SDS Buffer)	In-Solution (Urea Buffer)
Total Protein Identifications	4662	4453	3757	3981
Reproducibility (R²) - Protein Level	>0.95	>0.95	~0.85	~0.71
Reproducibility (R²) - Peptide Level	>0.95	>0.95	~0.68	Not Reported
Relative Digestion Time	Short	Short	Long	Moderate

Data synthesized from a study comparing digestion methods for SW480 colon cancer cell line. [3] S-Trap methods, particularly with a urea-based lysis buffer, demonstrated the highest number of protein identifications and the best reproducibility.[3]

Experimental Workflows and Protocols

The following sections provide detailed protocols and visual workflows for each of the three SDS-based sample preparation methods.

Filter-Aided Sample Preparation (FASP)

FASP is a widely used method that utilizes a molecular weight cutoff filter to retain proteins while allowing for the removal of SDS and other contaminants through a series of washes.[4][5]

FASP Workflow Diagram



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Caption: A schematic of the Filter-Aided Sample Preparation (FASP) workflow.

FASP Protocol

Materials:

- Lysis Buffer: 4% (w/v) SDS, 100 mM Tris/HCl pH 7.6, 0.1 M DTT[4]
- Urea Solution (UA): 8 M urea in 0.1 M Tris/HCl pH 8.5 (prepare fresh)[4]
- Iodoacetamide (IAA) Solution: 0.05 M IAA in UA (prepare fresh and protect from light)[4]
- Ammonium Bicarbonate (ABC) Solution: 50 mM NH4HCO₃ in water[4]
- Trypsin solution (e.g., 0.4 μg/μL in 50 mM ABC)
- Molecular weight cutoff (MWCO) filtration devices (e.g., 30 kDa)[6]

Procedure:

- Sample Lysis: Lyse cells or tissue homogenates in Lysis Buffer. Heat at 95°C for 3-5 minutes. Sonicate to shear DNA and reduce viscosity, then clarify by centrifugation at 16,000 x g for 5 minutes.
- Protein Quantification: Determine protein concentration of the lysate.
- SDS Removal and Buffer Exchange: a. Mix up to 30 μL of the protein extract (containing 100-250 μg of protein) with 200 μL of UA solution in the filter unit.[4][7] b. Centrifuge at 14,000 x g for 15-20 minutes. Discard the flow-through.[4][7] c. Add another 200 μL of UA solution to the filter and centrifuge again. Repeat this step.[4]
- Alkylation: a. Add 100 μL of IAA solution to the filter. Mix on a thermomixer at 600 rpm for 1 minute and then incubate without mixing for 20 minutes in the dark.[4] b. Centrifuge at 14,000 x g for 10 minutes.[4]
- Washing: a. Add 100 μ L of UA solution and centrifuge at 14,000 x g for 15 minutes. Repeat this step twice.[4] b. Add 100 μ L of ABC solution and centrifuge at 14,000 x g for 10 minutes. Repeat this step twice.[4]

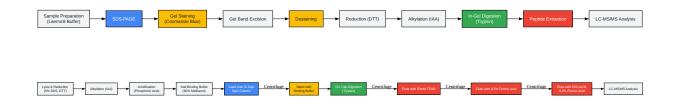


- Digestion: a. Add 40 μL of trypsin solution in ABC (enzyme to protein ratio of 1:50 to 1:100)
 to the filter.[4][8] b. Incubate in a wet chamber at 37°C for 4-18 hours.[4]
- Peptide Elution: a. Transfer the filter unit to a new collection tube. b. Centrifuge at 14,000 x g for 10 minutes to collect the peptides.[4] c. Add 40 μL of ABC solution and centrifuge again to maximize peptide recovery.[4] d. For hydrophobic peptides, an additional elution with 50 μL of 0.5 M NaCl can be performed.[8]
- Sample Clean-up: The collected peptides can be desalted using C18 ZipTips or equivalent before LC-MS/MS analysis.[4]

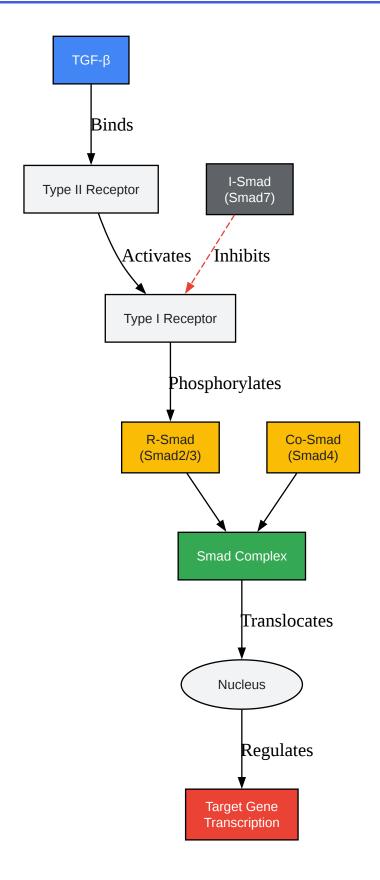
In-Gel Digestion (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight. This method is advantageous for fractionating complex protein mixtures.

SDS-PAGE Workflow Diagram







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